molecular formula C21H16FNO3 B5805644 {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone

Cat. No. B5805644
M. Wt: 349.4 g/mol
InChI Key: IIFVAVTXAHBMHA-UHFFFAOYSA-N
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Description

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone, also known as F13640, is a novel compound that has been of interest in scientific research due to its potential therapeutic applications. It belongs to the class of indole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In one study, this compound was found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell survival. In another study, this compound was found to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Furthermore, this compound has been shown to activate the Nrf2 pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In one study, this compound was found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in neuronal cells, indicating its potential as an antioxidant agent. In another study, this compound was found to increase the levels of glutathione, an antioxidant molecule, in liver cells, indicating its potential as a liver-protective agent. Furthermore, this compound has been shown to decrease the levels of pro-inflammatory cytokines in various cell types, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone has several advantages and limitations for lab experiments. Its advantages include its potential as a therapeutic agent in various fields of scientific research, its relatively simple synthesis method, and its ability to modulate various signaling pathways. Its limitations include its relatively low solubility in water, which can limit its use in certain experiments, and its potential toxicity at higher concentrations, which can limit its use in vivo.

Future Directions

There are several future directions for the study of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone. These include the optimization of its synthesis method to improve the yield and purity of the final product, the investigation of its potential as a therapeutic agent in various disease models, the elucidation of its mechanism of action, and the development of more potent and selective analogs of this compound. Furthermore, the study of this compound in combination with other therapeutic agents may lead to the development of more effective treatment strategies for various diseases.

Synthesis Methods

The synthesis method of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone involves the reaction of 2-(2-fluorophenoxy)ethylamine with 2-furylcarboxaldehyde in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of the intermediate Schiff base, which is then reduced to this compound using sodium borohydride. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.

Scientific Research Applications

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. In one study, this compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In another study, this compound was found to induce apoptosis in human colon cancer cells, suggesting its potential as an anti-tumor agent. Furthermore, this compound has been shown to protect against oxidative stress-induced neuronal cell death, indicating its potential as a neuroprotective agent.

properties

IUPAC Name

[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3/c22-17-7-2-4-9-19(17)26-13-11-23-14-16(15-6-1-3-8-18(15)23)21(24)20-10-5-12-25-20/h1-10,12,14H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFVAVTXAHBMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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